molecular formula C7H4N2O5 B8618787 2,3-Dinitrobenzaldehyde CAS No. 105031-19-4

2,3-Dinitrobenzaldehyde

Cat. No.: B8618787
CAS No.: 105031-19-4
M. Wt: 196.12 g/mol
InChI Key: MCIDYUGTJBLEST-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzaldehyde is an aromatic aldehyde derivative featuring two nitro (-NO₂) groups at the 2- and 3-positions of the benzene ring.

This compound is primarily utilized in organic synthesis, particularly in the formation of heterocyclic derivatives. For instance, its reaction with diphenyl ether yields a naphtho[2,3-d]thiazole derivative (Compound 11), which exhibits antibacterial, antifungal, and plant growth regulatory properties . The proximity of nitro groups in the 2,3-positions likely influences its electronic and steric properties, impacting reactivity and biological activity.

Properties

CAS No.

105031-19-4

Molecular Formula

C7H4N2O5

Molecular Weight

196.12 g/mol

IUPAC Name

2,3-dinitrobenzaldehyde

InChI

InChI=1S/C7H4N2O5/c10-4-5-2-1-3-6(8(11)12)7(5)9(13)14/h1-4H

InChI Key

MCIDYUGTJBLEST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Reactivity

The position of nitro substituents significantly alters electronic effects and reactivity:

Compound Nitro Positions Molecular Formula Molecular Weight (g/mol) Key Reactivity Traits
2,3-Dinitrobenzaldehyde 2,3 C₇H₄N₂O₅ ~196.12 High electron-withdrawing effect due to adjacent nitro groups; enhances electrophilicity of aldehyde .
2,4-Dinitrobenzaldehyde 2,4 C₇H₄N₂O₅ 196.12 Meta-directing nitro groups reduce aldehyde reactivity compared to ortho-substituted isomers .
2,6-Dinitrobenzaldehyde 2,6 C₇H₄N₂O₅ 196.12 Steric hindrance between nitro groups may limit participation in certain reactions .

Key Insight : The 2,3-isomer’s adjacent nitro groups create a stronger electron-deficient aromatic system, favoring nucleophilic aromatic substitution or condensation reactions, as seen in its thiazole derivative synthesis .

Market and Industrial Relevance

  • 2,4-Dinitrobenzaldehyde : Widely traded globally, with market reports covering regional pricing, suppliers, and applications in chemical manufacturing .
  • This compound : Less prominent in commercial reports; primarily cited in niche synthetic applications .
  • 2,6-Dinitrobenzaldehyde: Limited commercial data but notable in toxicological research .

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